molecular formula C12H14N4O3 B7718351 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline

Cat. No. B7718351
M. Wt: 262.26 g/mol
InChI Key: APRRCTJSSOXBMG-UHFFFAOYSA-N
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Description

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, commonly known as EDOAN, is a chemical compound that has been widely used in scientific research for its unique properties. EDOAN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 298.35 g/mol.

Mechanism of Action

EDOAN inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. EDOAN has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EDOAN has been shown to improve cognitive function in animal models of Alzheimer's disease. EDOAN has also been shown to have neuroprotective effects, including the prevention of oxidative stress and the reduction of inflammation. EDOAN has been shown to have a low toxicity profile, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

EDOAN has several advantages for lab experiments, including its solubility in organic solvents and its relatively simple synthesis method. However, EDOAN has a relatively short half-life, which may limit its efficacy in vivo. EDOAN also has a low water solubility, which may limit its bioavailability.

Future Directions

There are several potential future directions for research on EDOAN. One area of research could focus on the development of EDOAN derivatives with improved pharmacokinetic properties. Another area of research could focus on the use of EDOAN in combination with other drugs for the treatment of neurodegenerative disorders. Additionally, further research could be conducted to elucidate the mechanisms underlying the neuroprotective effects of EDOAN.

Synthesis Methods

EDOAN can be synthesized by the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethyl-2-nitroaniline in the presence of a dehydrating agent. The resulting product is then purified by recrystallization. The synthesis of EDOAN is relatively simple and can be achieved with high yield.

Scientific Research Applications

EDOAN has been used in various scientific research fields, including pharmacology, biochemistry, and neuroscience. EDOAN has been shown to have a potent inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes EDOAN a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a decrease in acetylcholine levels in the brain.

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-4-11-13-12(19-14-11)8-5-6-9(15(2)3)10(7-8)16(17)18/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRCTJSSOXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline

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